Yaequinolone J1

Description

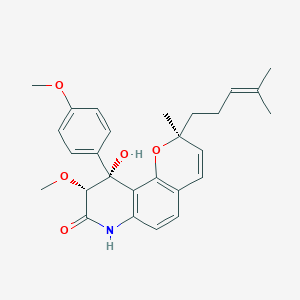

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31NO5 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(2S,9R,10R)-10-hydroxy-9-methoxy-10-(4-methoxyphenyl)-2-methyl-2-(4-methylpent-3-enyl)-7,9-dihydropyrano[2,3-f]quinolin-8-one |

InChI |

InChI=1S/C27H31NO5/c1-17(2)7-6-15-26(3)16-14-18-8-13-21-22(23(18)33-26)27(30,24(32-5)25(29)28-21)19-9-11-20(31-4)12-10-19/h7-14,16,24,30H,6,15H2,1-5H3,(H,28,29)/t24-,26-,27+/m0/s1 |

InChI Key |

CPWPNTRWIIAFEG-DOEKTCAHSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(C=CC2=C(O1)C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)C)C |

Synonyms |

yaequinolone J1 |

Origin of Product |

United States |

Isolation and Initial Characterization of Yaequinolone J1

Fungal Source and Fermentation

Yaequinolone J1 was first isolated from the culture broth of the fungal strain Penicillium sp. FKI-2140. nih.gov This strain was originally isolated from a soil sample collected at Ishigakijima Island, Okinawa Prefecture, Japan.

The production of this compound is achieved through a specific fermentation process. The process begins with the transfer of a seed culture of Penicillium sp. FKI-2140 into a production medium. The fermentation is conducted over several days in flasks incubated at 27 °C with constant rotation to ensure aeration and growth. This cultivation period allows for the biosynthesis and accumulation of secondary metabolites, including the yaequinolones.

The Penicillium sp. FKI-2140 strain is notable for producing a series of related compounds, with nine distinct yaequinolones (including J1 and J2) being isolated from its culture broth. nih.gov While other structurally related quinolinone alkaloids have been isolated from different fungal genera, such as Aspergillus, the yaequinolone family of compounds is specifically associated with the FKI-2140 strain of Penicillium. nih.gov

Isolation Methodologies

The isolation of this compound from the fungal culture is a multi-step process designed to separate the compound from the complex mixture of metabolites in the broth.

Extraction: The culture broth is first treated with acetone and centrifuged. The resulting supernatant is concentrated, and the aqueous layer is extracted with ethyl acetate. This separates the organic-soluble compounds, including this compound, from the aqueous components.

Solvent Partitioning: The crude extract is further purified by partitioning between hexane and acetonitrile to remove nonpolar impurities.

Chromatography: Final purification is achieved through advanced chromatographic techniques. Centrifugal Partition Chromatography (CPC) is employed first, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound as a pale yellow powder. nih.gov

Structural Elucidation Methodologies

The intricate structure of this compound was determined using a combination of spectroscopic and synthetic methods.

The planar structure and relative stereochemistry of this compound were established through extensive spectroscopic analysis.

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HRFABMS) were used to determine the molecular formula of this compound as C₂₇H₃₁NO₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was critical for elucidating the connectivity of the atoms.

¹H and ¹³C NMR spectra provided the initial information on the hydrogen and carbon environments.

2D NMR experiments, such as ¹H-¹H COSY, HMQC, and HMBC, were used to piece together the complex fused-ring system.

The relative stereochemistry of the chiral centers was assigned based on Nuclear Overhauser Effect (NOE) experiments, which measure the spatial proximity of protons.

Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | 170.1 | - |

| 3 | 75.4 | 4.25 (d, 2.5) |

| 4 | 72.9 | 4.85 (s) |

| 4a | 117.5 | - |

| 5 | 158.2 | - |

| 6 | 114.9 | - |

| 7 | 130.5 | 6.95 (d, 8.5) |

| 8 | 115.8 | 6.70 (d, 8.5) |

| 8a | 140.1 | - |

| 1' | 135.2 | - |

| 4' | 159.8 | - |

| OMe | 55.3 | 3.80 (s) |

Note: This table presents a selection of key NMR shifts for illustrative purposes and is not exhaustive.

While the initial isolation studies successfully determined the relative configuration of the stereocenters in this compound, the absolute stereochemistry remained unassigned. The definitive assignment was later achieved through a highly stereocontrolled total synthesis of (-)-yaequinolone J1. acs.orgnih.gov This synthetic achievement allowed for a direct comparison of the synthetic material with the natural product, confirming the absolute configuration. acs.org The successful synthesis not only established the structure of this compound unequivocally but also provided a basis for determining the absolute stereochemistry of other related members of this alkaloid family. nih.govresearchgate.net

Biosynthetic Pathways of Yaequinolone J1

Precursor Derivations

The foundational scaffold of Yaequinolone J1 is constructed from two primary amino acid-derived building blocks: anthranilic acid and a modified form of tyrosine.

Anthranilic Acid

Anthranilic acid serves as a fundamental precursor for a wide array of quinolone alkaloids, including this compound. researchgate.net In fungi, this aromatic amine is a product of the shikimate pathway and provides the nitrogen-containing heterocyclic core of the quinolone structure. rsc.orgoup.com Its incorporation into the biosynthetic pathway is a critical initiating step, setting the stage for the subsequent condensation and cyclization reactions. nih.govresearchgate.net

O-Methyl-L-tyrosine (or Tyrosine)

The second key precursor is the amino acid L-tyrosine, or more specifically, its O-methylated derivative, O-methyl-L-tyrosine. rsc.orgnih.gov The condensation of this amino acid with anthranilic acid is a pivotal step in forming the initial benzodiazepinedione intermediate. rsc.orgresearchgate.net The choice between tyrosine or its O-methylated form can influence the final structure of the resulting alkaloids. In the case of this compound and related compounds, O-methyl-L-tyrosine is the specified precursor that leads to the methoxy-substituted phenyl group characteristic of this family of molecules. rsc.orgnih.gov

The initial fusion of these precursors is orchestrated by a non-ribosomal peptide synthetase (NRPS). rsc.orgresearchgate.net Specifically, the NRPS AsqK (also known as PenN) catalyzes the condensation of anthranilic acid and O-methyl-L-tyrosine to form a benzodiazepinedione intermediate, 4'-methoxycyclopeptin. rsc.org This molecule then undergoes an oxidative rearrangement, catalyzed by a dioxygenase enzyme (AsqJ/PenM), to form the 6,6-bicyclic quinolone core, which serves as the substrate for subsequent modifications. rsc.orgnih.gov

Enzymatic Steps and Catalytic Mechanisms

Following the assembly of the quinolone core, a series of enzymatic modifications, most notably prenylation, lead to the final complex structure of this compound.

Prenylation Stages

A distinctive feature in the biosynthesis of this compound and its relatives is the installation of a ten-carbon isoprenoid side chain. This is not achieved through the direct transfer of a geranyl pyrophosphate (GPP) molecule, but rather through an unusual iterative prenylation process involving two separate dimethylallyl pyrophosphate (DMAPP) units. nih.govconicet.gov.ar This stepwise elongation is catalyzed by a pair of specialized aromatic prenyltransferases. nih.govacs.orgnih.gov

The biosynthesis proceeds through a novel stepwise prenyl chain extension. nih.gov The initial step is the transfer of a single DMAPP molecule to the quinolone core. rsc.orgnih.gov This is followed by an oxidation step, which prepares the molecule for the second prenylation event. The second DMAPP unit is then added, completing the ten-carbon side chain. This iterative approach, as opposed to a single enzymatic step with a larger prenyl donor, highlights a unique biosynthetic strategy for generating isoprenoid diversity. nih.gov

The pathway begins with the quinolone core, which undergoes a Friedel-Crafts alkylation with DMAPP. nih.gov The resulting five-carbon prenylated intermediate is then dehydrogenated by a Flavin-dependent monooxygenase (FMO) to create a conjugated diene. nih.govnih.gov This newly formed diene serves as the nucleophilic substrate for the second prenylation reaction, where another molecule of DMAPP is added to generate a product with a ten-carbon "pseudo-geranyl" moiety. nih.gov This oxidized ten-carbon unit is then primed for further cyclization and modification to yield the final natural products, including this compound. nih.govacs.org

Two key aromatic prenyltransferases, PenI and PenG, are responsible for the iterative prenylation process. nih.govresearchgate.net These enzymes exhibit distinct catalytic roles in the elongation of the isoprenoid chain.

PenI catalyzes the initial prenylation step. It facilitates a canonical Friedel-Crafts alkylation, transferring a dimethylallyl group from DMAPP to the electron-rich quinolone scaffold to form a dimethylallyl quinolone intermediate. nih.govnih.gov

PenG , a different type of prenyltransferase, catalyzes the second prenylation. nih.gov After the initial dimethylallyl group is dehydrogenated by the FMO PenH, the resulting conjugated diene becomes the substrate for PenG. rsc.orgnih.gov PenG then catalyzes the addition of a second DMAPP molecule to this activated diene, extending the side chain to ten carbons. nih.gov The reaction proceeds through a carbenium ion intermediate, which can then be trapped by water or undergo cyclization to form the chromene ring system found in compounds like this compound. nih.gov The discovery of this tandem catalytic action of PenI and PenG has revealed an unprecedented mechanism for prenyl chain elongation in the biosynthesis of natural products. nih.govacs.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Class | Function |

| AsqK/PenN | Non-Ribosomal Peptide Synthetase (NRPS) | Condenses anthranilic acid and O-methyl-L-tyrosine to form 4'-methoxycyclopeptin. rsc.org |

| AsqJ/PenM | Dioxygenase | Catalyzes the oxidative rearrangement of 4'-methoxycyclopeptin to form the quinolone core. rsc.orgnih.gov |

| PenI | Aromatic Prenyltransferase | Catalyzes the initial Friedel-Crafts alkylation of the quinolone core with DMAPP. nih.govnih.gov |

| PenH | Flavin-dependent Monooxygenase (FMO) | Dehydrogenates the initial five-carbon prenyl side chain to form a conjugated diene. rsc.orgnih.gov |

| PenG | Aromatic Prenyltransferase | Catalyzes the second prenylation, adding another DMAPP unit to the diene intermediate. nih.govacs.org |

Oxidative Transformations and Cyclization Events

The journey from the basic quinolone scaffold to the complex structure of this compound is marked by significant oxidative and cyclization steps, primarily involving the modification of a prenyl group. nih.gov Research into the biosynthesis of related penigequinolones has shed light on an iterative prenylation mechanism that is likely analogous to the pathway leading to yaequinolones. nih.gov

The process is initiated by the addition of prenyl groups, which is crucial for introducing structural complexity and biological activity. nih.gov In a related pathway, a quinolone scaffold is first prenylated. This is followed by a dehydrogenation reaction catalyzed by a Flavin-dependent monooxygenase, which creates an aryldiene. This diene then serves as the substrate for a second alkylation with dimethylallyl diphosphate. nih.gov

These sequential prenylations and oxidations generate a highly modified ten-carbon prenyl side chain. A key event in the pathway is the formation of a specific cationic intermediate. The subsequent cyclization of this intermediate is a pivotal step. It is proposed that yaequinolones J1 and J2 arise as shunt products from the main biosynthetic pathway of other quinolones. This specific cyclization occurs through the phenolate (B1203915) oxygen of the quinolone core, attacking the reactive cationic side chain. nih.gov

| Enzyme Family | Proposed Function in Biosynthesis |

| Aromatic Prenyltransferases (e.g., PenI, PenG) | Catalyze the addition of prenyl groups to the quinolone core. nih.gov |

| Flavin-dependent Monooxygenase | Catalyzes the dehydrogenation of the prenyl side chain. nih.gov |

Formation of the Pyranoquinolinone Core

The defining tricyclic pyranoquinolinone core of this compound is the final product of the biosynthetic cascade. Its formation is not a separate event but the direct outcome of the key cyclization described previously. nih.gov

The pyran ring is formed when the oxidized, ten-carbon prenyl side chain cyclizes onto the quinolone core. nih.gov Specifically, the phenolate oxygen on the quinolone ring acts as a nucleophile, attacking the electrophilic cationic center on the elongated and oxidized side chain. This intramolecular reaction forges the ether linkage required to close the pyran ring, thus completing the assembly of the characteristic [2,3-f]pyranoquinolinone heterocyclic system. nih.gov This final cyclization establishes the complete carbon-oxygen skeleton of this compound, yielding it as a diastereomer of yaequinolone J2. nih.gov

| Biosynthetic Precursors & Intermediates | Description |

| Anthranilic Acid | Primary precursor contributing to the quinolone ring system. lookchem.comnih.gov |

| O-methyl-tyrosine | Second precursor, condensing with anthranilate to form the initial core. lookchem.comnih.gov |

| Quinolone Scaffold (Compound 2 in study) | The initial bicyclic core that undergoes prenylation. nih.gov |

| Cationic Intermediate (Compound 11 in study) | A key intermediate with an oxidized ten-carbon side chain, which cyclizes to form the pyran ring. nih.gov |

Chemical Synthesis Strategies for Yaequinolone J1 and Analogues

Total Synthesis Approaches to Yaequinolone J1 and J2

Yaequinolones J1 and J2 are diastereomeric natural products isolated from Penicillium sp. FKI-2140. acs.orglookchem.com Their intricate structures, featuring a 3,4-dioxygenated 4-aryl-quinolin-2(1H)-one core fused with a terpene-derived pyran ring, present a formidable synthetic challenge.

A particularly concise and step-efficient synthesis of both this compound and J2 was developed based on an aryne insertion reaction. acs.orgacs.org This strategy hinges on the regioselective insertion of an aryne into the σ-C–N bond of an unsymmetrical imide. acs.orgchemrxiv.org This key transformation rapidly constructs the N-acylated 2-aminobenzophenone (B122507) backbone of the molecule. researchgate.netresearchgate.netfu-berlin.de In this synthesis, an aryne precursor bearing the complete chromene motif is reacted with an unsymmetrical imide in the presence of cesium fluoride. acs.org This reaction yields the desired N-acylated 2-aminobenzophenone intermediate, which is the direct precursor to the quinolone core. acs.org The aryne insertion proceeded with a good regioselectivity of 3:1, favoring the desired regioisomer needed for the synthesis. fu-berlin.de While this reaction can be performed in continuous flow for other quinolone alkaloids, batch conditions were found to be more suitable for the this compound and J2 synthesis due to the limited solubility of the starting materials. acs.orgacs.org This approach represents a highly efficient method for forging two new carbon-carbon bonds in a single step. fu-berlin.de

The same five-step synthesis of this compound and J2 cleverly constructs the terpene-derived chromene portion of the molecule at the outset. acs.orgacs.orgnih.gov The key reaction is an organocatalytic tandem Knoevenagel condensation followed by an oxa-6π electrocyclization. fu-berlin.defu-berlin.de This reaction brings together citral (B94496) and 2-bromoresorcinol (B1269886) to form the pyran ring system. acs.orgacs.org This tandem process has been optimized for the assembly of pyranopyridone-based natural products. researchgate.netsemanticscholar.org Specifically, the use of ethylenediamine (B42938) diacetate (EDDA) as a catalyst in toluene (B28343) was found to be effective for preparing the necessary benzopyran substrate. researchgate.netsemanticscholar.org This initial step efficiently establishes the complex pyran motif that is characteristic of the yaequinolones. acs.org

Following the aryne insertion, the final heterocyclic core of this compound and J2 is forged through a diastereoselective intramolecular aldol (B89426) cyclization. acs.orgresearchgate.netfu-berlin.de The N-acylated aminobenzophenone intermediate, generated from the aryne insertion step, is treated with a base such as potassium tert-butoxide to initiate the cyclization. fu-berlin.denih.gov This reaction forms the 3,4-dioxygenated quinolin-2-one core structure. fu-berlin.denih.gov The final aldol cyclization delivers both this compound and J2. fu-berlin.de This step proceeds with diastereoselectivity, ultimately yielding the two distinct diastereomers of the natural product. acs.org This aldol strategy is also a key feature in the synthesis of other related natural products like (+)-aniduquinolone A. nih.gov

An alternative, highly stereocontrolled total synthesis of (−)-Yaequinolone J1 and (+)-Yaequinolone J2 was accomplished, which allowed for the first assignment of their absolute stereochemistry. lookchem.comacs.orgnih.gov This route employed a chiral Evans auxiliary to meticulously control the stereochemistry of a syn-diol unit. nih.govacs.org This syn-diol was installed on an acyclic appendage attached to a pre-formed benzopyran core. researchgate.netacs.orgnih.gov This approach differs significantly from the aryne-based method by building the stereocenters in a controlled sequence before the final cyclization to form the quinolone ring. The successful application of the Evans auxiliary was pivotal in establishing the precise three-dimensional structure of these complex molecules. researchgate.netscite.aimolaid.com This synthesis was completed in 18 steps and not only provided the natural products but also confirmed the absolute configuration of other related metabolites. acs.org

A divergent approach to synthesizing a range of yaequinolone-related natural products has been developed utilizing a late-stage C-H olefination reaction. nih.govresearchgate.net This strategy focuses on modifying a common core structure, the 3,4-dioxygenated 4-aryl-5-hydroxy-quinolin-2(1H)-one, at the C(6) position. acs.org Since many members of the yaequinolone family differ only in the olefin substituent at this position, this method allows for the efficient and divergent synthesis of multiple analogues from a single advanced intermediate. acs.org The reaction is carried out under mild conditions using a Palladium/S,O-ligand catalyst, which directs the olefination with high site-selectivity. acs.orgacs.org This methodology has been successfully applied to the first total syntheses of 10 different yaequinolone-related compounds. acs.org

Synthetic Methodologies for Related Quinolone Alkaloids

The synthetic strategies developed for this compound have proven broadly applicable to the wider family of 3,4-dioxygenated quinolin-2-one alkaloids. The aryne insertion/intramolecular aldolization sequence is a powerful and modular approach. chemrxiv.org It has been successfully used to synthesize a variety of related natural products, including (±)-peniprequinolone, (±)-aflaquinolones E and F, (±)-quinolinones A and B, and (±)-aniduquinolone C. chemrxiv.orgfu-berlin.de

Furthermore, a gram-scale total synthesis of the antiviral agent (+)-aniduquinolone A has been reported, which also relies on a highly diastereoselective intramolecular aldol reaction to construct the core quinolinone skeleton. nih.gov This synthesis features an E-stereoselective Horner–Wadsworth–Emmons (HWE) olefination to append the side chain. nih.gov The late-stage C-H olefination strategy is also a powerful tool for generating diversity within this class of alkaloids, enabling access to compounds like (±)-scopuquinolone B and (±)-yaequinolone C. acs.org These flexible synthetic routes pave the way for producing a wide library of these biologically active fungal metabolites. chemrxiv.org

Development of Synthetic Analogues and Derivatives

The structural framework of this compound has served as a template for the development of various synthetic analogues and derivatives, with the goal of exploring and enhancing its biological activities. Research efforts have focused on systematic modifications at key positions of the yaequinolone scaffold, including the 4-aryl group, the N-1 position, and the pyran ring, leading to the discovery of compounds with potent anti-inflammatory and antitumor properties.

A significant study involved the synthesis of eight enantiopure isomers of this compound, its diastereomer yaequinolone J2, and their 4'-desmethoxy counterparts. nih.gov This work was extended to produce 34 racemic analogues with targeted modifications. nih.gov These synthetic efforts have been crucial in elucidating the structure-activity relationships (SAR) within this class of compounds.

Subsequent research has focused on the semi-synthesis of derivatives from 4′-desmethoxythis compound, a 4-phenyl derivative of the natural product. mdpi.comnih.govnih.gov This has led to the identification of novel compounds with significant bioactivities.

Anti-Inflammatory Activity of Synthetic Analogues:

The anti-inflammatory potential of the synthesized analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key mediator in the inflammatory process.

From a library of 34 analogues, thirteen compounds demonstrated significant inhibition of NO production at a concentration of 0.1 μM, proving more potent than the standard anti-inflammatory drug, indomethacin. nih.gov Further investigation into their mechanism of action revealed that certain compounds, namely (-)-4'-desmethoxythis compound ((-)-3), (-)-4'-desmethoxyyaequinolone J2 ((-)-4), and analogues 5h and 6g , were capable of reducing the production of interleukin-6 (IL-6), another important pro-inflammatory cytokine, at a concentration of 50 nM. nih.gov

Preliminary SAR studies indicated that specific substitutions were particularly effective in enhancing anti-inflammatory activity. A 3'-bromo (Br) substituent on the 4-phenyl ring (as in analogue 5h ), a 4'-nitro (NO2) group on the 4-phenyl ring (analogue 6g ), and a 3-bromobenzyl group at the N-1 position (analogue 7f ) were identified as the most effective modifications for this activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected this compound Analogues

| Compound | Modification | Target | Activity | Reference |

|---|---|---|---|---|

| (-)-3 | 4'-desmethoxy | IL-6 Production | Reduction at 50 nM | nih.gov |

| (-)-4 | 4'-desmethoxy | IL-6 Production | Reduction at 50 nM | nih.gov |

| 5h | 3'-Br on 4-phenyl | IL-6 Production | Reduction at 50 nM | nih.gov |

| 6g | 4'-NO2 on 4-phenyl | IL-6 Production | Reduction at 50 nM | nih.gov |

| 7f | 3-bromobenzyl on N-position | NO Production | Significant Inhibition | nih.gov |

Antitumor Activity of Synthetic Derivatives:

Building on the yaequinolone scaffold, a series of thirteen derivatives were semi-synthesized from 4′-desmethoxythis compound to investigate their potential as antitumor agents, specifically against colorectal cancer. mdpi.comnih.govnih.gov

Cytotoxicity screening of these derivatives against a panel of seven colorectal cancer cell lines (CT-26, RKO, LoVo, HT-29, HCT-116, DLD-1, and LS-174T) identified a particularly potent compound, designated CHNQD-02792 (compound 13 in the series). mdpi.comnih.govnih.gov This derivative exhibited the highest sensitivity against the HT-29 cell line with a half-maximal inhibitory concentration (IC50) of 4.5 μM, a potency significantly greater than the conventional chemotherapeutic agent 5-fluorouracil (B62378) (IC50 = 15.58 μM). mdpi.comnih.gov

Further investigation into the structure-activity relationship revealed that the stereochemistry at the 3'' position plays a role in the breadth of antitumor activity, with the S configuration (as in compounds 7 and 12 ) showing efficacy against a wider range of colorectal cancer cell types compared to the R configuration. mdpi.com The presence of a 3'-bromo substituent on the 4-phenyl group, as seen in compound 12 and its epimer CHNQD-02792 (13 ), was found to greatly enhance the antitumor activity. mdpi.com

Table 2: Cytotoxicity (IC50, μM) of Selected Yaequinolone Derivatives Against Colorectal Cancer Cell Lines

| Compound | RKO | HT-29 |

|---|---|---|

| 4 | 48.3 | >50 |

| 7 | 22.1 | 24.6 |

| 12 | 16.2 | 19.8 |

| CHNQD-02792 (13) | 18.5 | 4.5 |

Data sourced from nih.gov

Mechanistic studies on CHNQD-02792 revealed that it induces G2/M phase cell cycle arrest and apoptosis in HT-29 cells. mdpi.comnih.gov Its pro-apoptotic effect is mediated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Caspase-3 and Bax. mdpi.comnih.gov Furthermore, CHNQD-02792 was found to modulate the MAPK signaling pathway by inhibiting the phosphorylation of ERK and JNK. mdpi.comnih.gov

Biological Activities and Mechanistic Investigations of Yaequinolone J1 and Its Analogues

Insecticidal Activity

Initial investigations into the biological profile of Yaequinolone J1 identified its potential as an insecticidal agent.

Activity against Artemia salina (Brine Shrimp)

This compound and its structural counterpart, Yaequinolone J2, have demonstrated notable toxicity against the brine shrimp, Artemia salina. nih.gov In a standard bioassay, both compounds exhibited a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. nih.govlookchem.com This insecticidal activity was a key finding in early studies of these novel antibiotics. nih.gov Further research has shown that other related yaequinolones, such as Yaequinolone F, display even more potent activity against brine shrimp, with an MIC of 0.19 μg/mL. acs.orgnih.gov

Anti-inflammatory Activity

Subsequent research has revealed the significant anti-inflammatory properties of this compound and its analogues, positioning them as potential candidates for the development of new anti-inflammatory drugs. researchgate.netnih.gov

Inhibition of Nitric Oxide (NO) Production in Cellular Models (e.g., RAW 264.7 cells)

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a common model for inflammation, this compound analogues have shown potent inhibitory effects on the production of nitric oxide (NO), a key pro-inflammatory mediator. nih.govmdpi.commdpi.com A series of synthesized enantiopure isomers of this compound and its derivatives were evaluated, with thirteen compounds demonstrating significant inhibition of NO production at a concentration of 0.1 μM, proving more potent than the well-known anti-inflammatory drug, indomethacin. researchgate.netnih.gov Notably, a semi-synthesized derivative of 4'-desmethoxythis compound, named CHNQD-02792, exhibited significant inhibition of NO release at a concentration of 10 nM in LPS-induced RAW264.7 cells. mdpi.com

Reduction of Pro-inflammatory Cytokines (e.g., IL-6) in Cellular Models

Beyond inhibiting NO production, certain analogues of this compound have been shown to reduce the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). researchgate.netnih.gov In LPS-stimulated RAW 264.7 cells, compounds including (-)-4'-desmethoxythis compound, (-)-4'-desmethoxyyaequinolone J2, and other analogues designated as 5h and 6g, effectively reduced the production of IL-6 at a concentration of 50 nM. researchgate.netnih.gov The derivative CHNQD-02792 also demonstrated a significant reduction in IL-6 levels at the same concentration in this cellular model. mdpi.com

Antitumor Activity in Pre-clinical Cell Line Models

The therapeutic potential of yaequinolone derivatives extends to oncology, with several studies highlighting their ability to inhibit the growth of cancer cells. mdpi.comnih.gov

Inhibition of Cancer Cell Proliferation

While the antitumor activity of this compound itself has not been extensively reported, its derivatives have shown promising results. lookchem.com Preliminary in vitro assays with (-)-Yaequinolone J1 and (+)-Yaequinolone J2 revealed highly promising EC50 values of 8.24 µM and 3.73 µM against the A375 melanoma cell line, and 3.38 µM and 4.08 µM against the HCT116 colorectal cancer cell line, respectively. lookchem.com

A more in-depth investigation focused on a series of semi-synthesized compounds based on 4′-desmethoxythis compound. mdpi.comnih.govresearchgate.net Among these, the derivative CHNQD-02792 was identified as having the most potent cytotoxic activity against a panel of seven colorectal cancer cell lines. mdpi.comnih.gov It exhibited the highest sensitivity towards HT-29 cells with an IC50 value of 4.5 μM, significantly lower than the positive control, 5-fluorouracil (B62378) (IC50 = 15.58 μM). mdpi.comnih.govresearchgate.net Further investigation revealed that CHNQD-02792 completely inhibited the growth of HT-29 cells at a concentration of 9 μM. nih.gov Mechanistic studies indicated that this compound induces G2/M phase arrest and apoptosis in HT-29 cells, highlighting its potential as a lead compound for the development of anti-colorectal cancer drugs. mdpi.comnih.gov

Table of Compound Proliferation Inhibition

Table of Mentioned Compounds

Induction of Apoptosis Pathways

Research has demonstrated that analogues of this compound can trigger programmed cell death, or apoptosis, in cancer cells. A semi-synthetically produced derivative of 4′-desmethoxythis compound, a 4-phenyl derivative of this compound, named CHNQD-02792, has been a particular focus of such studies. mdpi.comnih.govnih.gov Mechanistic analyses have revealed that CHNQD-02792 prompts apoptosis in colorectal cancer cells by modulating the expression of key proteins involved in the apoptotic cascade. mdpi.comnih.govnih.gov

Specifically, treatment with CHNQD-02792 leads to the upregulation of pro-apoptotic proteins such as Bax and Caspase-3. mdpi.comnih.gov Concurrently, it suppresses the expression of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating the apoptotic process. The activation of Caspase-3, a key executioner caspase, further confirms the induction of apoptosis by this this compound analogue. nih.gov

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, this compound analogues have been shown to interfere with the normal progression of the cell cycle in cancer cells. The derivative CHNQD-02792 has been observed to cause cell cycle arrest at the G2/M phase in HT-29 colorectal cancer cells. mdpi.comnih.govnih.gov This arrest prevents the cells from entering mitosis and subsequently dividing, thereby inhibiting tumor growth.

The mechanism underlying this G2/M phase arrest involves the downregulation of key regulatory proteins. Western blot analysis has shown that treatment with CHNQD-02792 leads to a dose-dependent decrease in the expression levels of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). mdpi.com These two proteins form a complex that is crucial for the G2/M transition, and their inhibition by the this compound analogue effectively halts the cell cycle at this checkpoint. mdpi.com

Regulation of Intracellular Signaling Cascades

The biological effects of this compound and its analogues are mediated through the regulation of complex intracellular signaling networks. These cascades are essential for various cellular processes, and their dysregulation is a hallmark of cancer.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK/JNK Dephosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Studies on the this compound derivative, CHNQD-02792, have revealed its ability to modulate this pathway in colorectal cancer cells. mdpi.comnih.govnih.gov

Specifically, CHNQD-02792 has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). mdpi.comnih.govnih.gov The phosphorylation state of these kinases is crucial for their activity. By promoting their dephosphorylation, CHNQD-02792 effectively downregulates the signaling output of the ERK and JNK pathways, contributing to its anti-proliferative and pro-apoptotic effects. mdpi.com It is noteworthy that while some findings point to the inhibition of JNK phosphorylation nih.govnih.gov, other results from the same study suggest an enhancement of JNK phosphorylation mdpi.com. This highlights the complex and potentially context-dependent regulation of the MAPK pathway by this class of compounds.

Impact on Apoptotic Protein Expression (e.g., Bcl-2, Caspase-3, Bax)

As previously mentioned in the context of apoptosis induction, this compound analogues directly impact the expression levels of key apoptotic proteins. In colorectal cancer cells treated with the derivative CHNQD-02792, a clear shift in the expression of the Bcl-2 family of proteins has been observed. mdpi.comnih.gov

The expression of the anti-apoptotic protein Bcl-2 was markedly decreased, while the expression of the pro-apoptotic protein Bax was increased. mdpi.comnih.gov This alteration in the Bcl-2/Bax ratio is a well-established trigger for the intrinsic pathway of apoptosis. Furthermore, the expression of Caspase-3, a central executioner of apoptosis, was significantly increased following treatment with CHNQD-02792. mdpi.comnih.gov These findings collectively demonstrate that this compound analogues can modulate the expression of critical apoptotic regulators to induce cell death in cancer cells.

| Compound | Cell Line | Effect on Apoptotic Proteins |

| CHNQD-02792 | HT-29 (Colorectal Cancer) | ↓ Bcl-2, ↑ Bax, ↑ Caspase-3 mdpi.comnih.gov |

| Compound | Cell Line | Effect on Cell Cycle | Key Proteins Modulated |

| CHNQD-02792 | HT-29 (Colorectal Cancer) | G2/M Phase Arrest mdpi.comnih.govnih.gov | ↓ Cyclin B1, ↓ CDK1 mdpi.com |

| Compound | Cell Line | Effect on MAPK Signaling |

| CHNQD-02792 | HT-29 (Colorectal Cancer) | ↓ ERK Phosphorylation, ↓ or ↑ JNK Phosphorylation mdpi.comnih.govnih.gov |

Other Reported Biological Activities and Potential

Beyond their direct anti-cancer effects, the broader class of quinolone alkaloids, to which this compound belongs, exhibits a wide range of biological activities.

Broad-Spectrum Bioactivity of Quinolone Alkaloids

Quinolone alkaloids are a diverse group of natural products known for their extensive pharmacological properties. mdpi.comnih.govnih.gov These compounds have been reported to possess a broad spectrum of biological activities, including antifungal, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netresearchgate.netlongdom.org Their ability to interact with various biological targets makes them a promising scaffold for the development of new therapeutic agents for a variety of diseases. researchgate.netresearchgate.netpreprints.org The antitumor potential of quinolone alkaloids is particularly noteworthy, with research highlighting their ability to inhibit topoisomerases and modulate protein kinase signaling pathways. mdpi.com

Structure Activity Relationship Sar Studies

SAR for Anti-inflammatory Activity

Studies involving synthetic analogues of yaequinolones, including Yaequinolone J1, have been conducted to delineate the key structural features necessary for anti-inflammatory action. researchgate.netnih.gov In one such study, a series of 34 racemic analogues were designed, synthesized, and evaluated for their ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells. researchgate.netnih.gov This research provided a preliminary understanding of the structure-activity relationship for this class of compounds. researchgate.net

The modification of the 4-aryl group, the N-position, and the pyran ring of the yaequinolone scaffold has a significant impact on anti-inflammatory potency. researchgate.netnih.gov

Initial research indicated that enantiopure isomers of 4'-desmethoxythis compound and J2, specifically compounds (-)-3 and (-)-4, were effective in reducing the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells at a concentration of 50 nM. researchgate.netnih.gov Further investigation into synthetic analogues revealed that specific substitutions on the 4-phenyl ring were particularly effective. researchgate.netnih.gov The introduction of a bromine atom at the 3'-position (compound 5h ) or a nitro group at the 4'-position (compound 6g ) resulted in potent inhibitory activity. researchgate.netnih.gov Additionally, modifying the N-position of the quinolone core with a 3-bromobenzyl group (compound 7f ) also proved to be a highly effective substitution for enhancing anti-inflammatory properties. researchgate.netnih.gov Among a broader screening, thirteen compounds showed significant inhibition of nitric oxide (NO) production at a concentration of 0.1 μM, which was more potent than the well-known anti-inflammatory drug indomethacin. researchgate.netnih.gov

Table 1: SAR Data of Selected Yaequinolone Analogues for Anti-inflammatory Activity Note: This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Key Structural Modification | Observed Anti-inflammatory Activity | Reference |

| (-)-3 | (-)-4'-desmethoxythis compound | Reduced IL-6 production at 50 nM | researchgate.net, nih.gov |

| (-)-4 | (-)-4'-desmethoxyyaequinolone J2 | Reduced IL-6 production at 50 nM | researchgate.net, nih.gov |

| 5h | 3'-Bromo substituent on 4-phenyl | Potent activity; reduced IL-6 production at 50 nM | researchgate.net, nih.gov |

| 6g | 4'-Nitro substituent on 4-phenyl | Potent activity; reduced IL-6 production at 50 nM | researchgate.net, nih.gov |

| 7f | 3-Bromobenzyl substituent on N-position | Effective substituent for activity | researchgate.net, nih.gov |

SAR for Antitumor Activity

The antitumor properties of yaequinolone derivatives have been investigated, particularly against colorectal cancer cell lines. nih.govnih.gov A study focusing on thirteen semi-synthesized derivatives of 4′-desmethoxythis compound, a 4-phenyl derivative of the natural this compound, has shed light on the structural features that govern their cytotoxic effects. nih.govresearchgate.netsciprofiles.com These compounds were previously identified as having good anti-inflammatory properties. mdpi.com

The absolute configuration of the molecule is a critical determinant of its antitumor activity. nih.govmdpi.com When comparing stereoisomers, it was found that the S configuration at the 3″ position of the pyran moiety conferred broader efficacy against various colorectal cancer cell types compared to the corresponding R configuration. nih.govmdpi.com This highlights the stereospecific nature of the interaction between these compounds and their biological targets.

Substitutions on the 4-phenyl ring of the quinolone structure play a crucial role in modulating antitumor activity. nih.govmdpi.com While the unsubstituted 4-phenyl derivatives displayed good anti-inflammatory capabilities, they were found to lack antitumor activity. nih.govmdpi.com

The introduction of a bromine atom at the 3'-position of the 4-phenyl moiety was found to significantly enhance the antitumor effects. nih.govmdpi.com This is exemplified by compound 13 (also named CHNQD-02792), which incorporates this 3'-bromo substitution. nih.govmdpi.com This derivative exhibited the highest sensitivity against the HT-29 colorectal cancer cell line, with an IC50 value of 4.5 μM, a potency far exceeding that of the standard chemotherapeutic agent 5-fluorouracil (B62378) (IC50 = 15.58 μM). nih.govsciprofiles.com Compound 12 , which also features a 3'-bromo substituent and has the preferred S configuration, showed broader efficacy. nih.govmdpi.com In contrast, nine of the thirteen tested compounds, which lacked these specific structural features, showed weak activity, with IC50 values greater than 50 μM against seven different colorectal cancer cell lines. nih.gov

Table 2: SAR Data of Selected Yaequinolone Derivatives for Antitumor Activity Note: This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Key Structural Features | Observed Antitumor Activity (HT-29 cells) | Reference |

| 1, 2 | Unsubstituted 4-phenyl derivatives | No antitumor activity found | nih.gov, mdpi.com |

| 7 | S configuration at 3'' position | Showed broader efficacy against colorectal cancer cell types | nih.gov |

| 12 | S configuration at 3'' position, 3'-Bromo on 4-phenyl | Showed broader efficacy against colorectal cancer cell types | nih.gov, mdpi.com |

| 13 (CHNQD-02792) | 3'-Bromo on 4-phenyl | Most sensitive against HT-29 cells (IC50 = 4.5 μM) | nih.gov, sciprofiles.com |

| 5-fluorouracil | Positive Control | IC50 = 15.58 μM | nih.gov |

Future Research Directions and Translational Perspectives

Advancements in Stereoselective Synthesis

The complex stereochemistry of Yaequinolone J1 presents a considerable synthetic challenge. The first asymmetric total synthesis not only successfully produced (−)-Yaequinolone J1 and its diastereomer (+)-Yaequinolone J2 but also definitively established their absolute stereochemistries. lookchem.com A critical aspect of this synthesis was the use of an Evans auxiliary to control the formation of the syn-diol unit on an acyclic appendage, which was later cyclized. lookchem.com This initial synthesis highlighted the difficulties in controlling the stereochemistry, particularly the tertiary benzylic hydroxyl group, which is prone to elimination. lookchem.com

More recent and concise synthetic routes have been developed, significantly improving efficiency. A notable five-step synthesis of this compound and J2 has been reported, commencing from citral (B94496) and 2-bromoresorcinol (B1269886). nih.govacs.org The key steps in this approach include an organocatalytic tandem Knoevenagel electrocyclization to form the chromene motif, followed by an aryne insertion into an unsymmetric imide to construct the quinolone core. nih.govacs.orgacs.orgfu-berlin.defigshare.com This is completed by a diastereoselective aldol (B89426) cyclization. nih.govacs.orgacs.org This method represents a highly step-efficient strategy for accessing the core structure of these natural products. acs.orgchemrxiv.org

Further diversification in synthetic strategies has been achieved through late-stage C–H olefination. acs.orgnih.gov This method allows for the divergent synthesis of various Yaequinolone-related natural products by introducing side chains to a pre-constructed 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-one core. acs.orgnih.gov The reaction proceeds with high site-selectivity under mild conditions using a Palladium/S,O-ligand catalyst, demonstrating a powerful tool for creating structural diversity from a common intermediate. acs.orgnih.gov

| Synthetic Strategy | Key Reactions | Significance | Reference(s) |

| Asymmetric Total Synthesis | Evans auxiliary-controlled aldol reaction, stereocontrolled cyclization | First synthesis; established absolute stereochemistry. | lookchem.com |

| Five-Step Synthesis | Organocatalytic tandem Knoevenagel electrocyclization, Aryne insertion, Diastereoselective aldol cyclization | Highly concise and step-efficient route. | nih.govacs.orgacs.org |

| Divergent Synthesis | Late-stage C–H olefination with Pd/S,O-ligand catalyst | Enables rapid access to a variety of analogues from a common core. | acs.orgnih.gov |

Elucidation of Novel Biosynthetic Pathways

Understanding the biosynthetic pathway of this compound is crucial for developing biocatalytic production methods. Biosynthetic studies suggest that the foundational quinolone core is assembled from anthranilic acid and O-methyl-L-tyrosine. acs.orgchemrxiv.org The complexity of the molecule arises from subsequent modifications, including a double prenylation of the phenol (B47542) moiety, which leads to a geranyl-substituted cationic intermediate that cyclizes to form the pyran ring system present in this compound and J2. acs.orgchemrxiv.org

Research into the biosynthesis of related 3,4-dioxygenated 5-hydroxy-4-arylquinolin-2(1H)-one alkaloids, such as the aspoquinolones, has uncovered unique enzymatic transformations. researchgate.net Enzymes like AsqC have been shown to catalyze dehydration, while AsqO facilitates a cyclization to form a cyclopropyl-THF ring system via a Brønsted acid mechanism. researchgate.net Investigations into the formation of penigequinolone revealed that Yaequinolone C is a shunt metabolite formed by the action of an epoxide hydrolase, PenJ, rather than a direct intermediate. researchgate.net These findings point to a complex network of enzymatic reactions, including unprecedented enzyme-catalyzed cationic epoxide rearrangements, which are challenging transformations requiring significant stabilization of carbocation intermediates. researchgate.net Further investigation into the specific enzymes involved in the this compound pathway could reveal novel biocatalysts for synthetic applications.

Identification of New Biological Targets and Mechanisms of Action

This compound was initially identified during a screening program for new insecticides, where it demonstrated toxicity against the brine shrimp Artemia salina. acs.orgpreprints.org More recent research has pivoted towards its potential in treating human diseases, particularly inflammation and cancer.

A study focusing on the anti-inflammatory properties of this compound isomers and their analogues found that several compounds significantly inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net Certain analogues were more potent than the reference drug, indomethacin. researchgate.net Selected compounds also reduced the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) at nanomolar concentrations. researchgate.net

In the context of cancer, research has focused on semi-synthesized derivatives. mdpi.com A derivative named CHNQD-02792, developed from a 4′-desmethoxythis compound template, showed potent cytotoxic effects against HT-29 human colorectal cancer cells, with an IC50 value significantly lower than the standard chemotherapy drug 5-fluorouracil (B62378). mdpi.com Mechanistic studies revealed that CHNQD-02792 induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and Caspase-3. mdpi.com Furthermore, it triggers G2/M phase cell cycle arrest by inhibiting CDK1 expression and modulates the MAPK signaling pathway by inhibiting the phosphorylation of ERK and JNK. mdpi.com This dual mechanism, targeting both cell proliferation and survival pathways, highlights the therapeutic potential of the yaequinolone scaffold. mdpi.com

| Biological Activity | Model System | Key Findings | Mechanism of Action | Reference(s) |

| Insecticidal | Artemia salina (brine shrimp) | Toxic | Not specified | acs.orgpreprints.org |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO and IL-6 production | Not specified | researchgate.net |

| Antitumor (Derivative CHNQD-02792) | HT-29 colorectal cancer cells | Cytotoxicity (IC50 = 4.5 μM), Inhibition of colony formation | Induction of apoptosis (↓Bcl-2, ↑Bax, ↑Caspase-3), G2/M cell cycle arrest (↓CDK1), Inhibition of MAPK pathway (↓p-ERK, ↓p-JNK) | mdpi.com |

Development of Advanced Analogues with Enhanced Bioactivity

The development of analogues is a key strategy for improving the therapeutic properties of natural products. For the yaequinolones, researchers have synthesized, resolved, and characterized enantiopure isomers of this compound, Yaequinolone J2, and their 4'-desmethoxy derivatives. researchgate.netresearchgate.net This work was extended to create 34 racemic analogues with modifications at the 4-aryl ring, the N-position, and the pyran ring. researchgate.netresearchgate.net

Evaluation of these analogues for anti-inflammatory activity yielded important structure-activity relationship (SAR) insights. researchgate.net For instance, substitutions on the 4-phenyl ring, such as a 3'-bromo (Br) or a 4'-nitro (NO2) group, resulted in compounds with potent inhibitory effects on NO production. researchgate.net Similarly, a 3-bromobenzyl group on the N-position also proved to be an effective modification. researchgate.net

In the pursuit of antitumor agents, a series of analogues were semi-synthesized based on 4′-desmethoxythis compound. mdpi.com The most promising compound, CHNQD-02792, demonstrated the importance of these synthetic modifications. mdpi.com SAR studies combining anti-inflammatory and antitumor results have begun to link specific stereochemistries and substitutions to biological function. For example, the S configuration at the 3″ position of the pyran ring appeared to confer broader efficacy against various colorectal cancer cell lines compared to the R configuration. mdpi.com

Application of Chemoinformatic and Computational Approaches

Computational chemistry and chemoinformatics are becoming indispensable tools in natural product research. For the yaequinolone family, these approaches have been applied to address fundamental questions of structure and reactivity. In early studies of related compounds, electronic circular dichroism (ECD) spectroscopy was used in conjunction with theoretical calculations to propose their absolute stereochemistry, a task later confirmed for this compound by total synthesis. lookchem.com

Computational studies have also provided a deeper mechanistic understanding of key synthetic reactions. For example, density functional theory (DFT) calculations were used to investigate the organocatalytic tandem Knoevenagel-electrocyclization, a critical step in a concise synthesis of this compound, providing insight into the reaction mechanism and transition states. researchgate.net As research progresses, chemoinformatic tools will be vital for designing new analogues with improved properties, predicting their biological targets, and understanding their mechanisms of action at a molecular level, thereby accelerating the drug discovery process. researchgate.net

Opportunities for Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While a complete biocatalytic synthesis of this compound has not yet been reported, significant opportunities exist. The elucidation of enzymes from the biosynthetic pathways of related quinolone alkaloids, such as epoxide hydrolases and cyclases, provides a toolbox of potential biocatalysts that could be engineered and applied to a cell-free or whole-cell synthetic system. researchgate.net

Furthermore, certain steps in the established chemical syntheses are ripe for biocatalytic replacement. The organocatalytic tandem Knoevenagel-electrocyclization, for instance, could potentially be performed by a custom-designed enzyme or a promiscuous existing one. acs.org The use of enzymes like styrene (B11656) oxide isomerase (SOI), which catalyzes the rearrangement of aryl epoxides, demonstrates the potential for biocatalysts to perform complex chemical transformations under mild conditions, a principle that could be applied to the synthesis of the yaequinolone core. researchgate.net The development of immobilized enzymes for use in continuous flow packed bed reactors for other biosynthetic processes showcases a viable strategy for the industrial-scale production of complex molecules like this compound, should the necessary enzymes be identified and optimized. mdpi.com

Q & A

Q. What are the key physicochemical properties of Yaequinolone J1, and how do they influence its biological activity?

To characterize this compound, researchers should prioritize spectroscopic techniques (e.g., NMR, FT-IR) for structural elucidation and chromatographic methods (HPLC, LC-MS) for purity validation. Solubility, partition coefficients (logP), and stability under physiological conditions should be experimentally determined using standardized protocols. These properties directly correlate with bioavailability and target interactions .

Q. What established synthetic pathways exist for this compound, and what are their limitations?

Current synthetic routes involve multi-step organic reactions, including cyclization and functional group modifications. Key limitations include low yields in stereoselective steps and the need for toxic catalysts. Researchers should optimize reaction conditions (e.g., solvent systems, temperature) and compare yields/purity across methods. Documentation of byproducts and scalability challenges is critical for reproducibility .

Q. How can researchers validate the antimicrobial mechanism of this compound in vitro?

Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, combined with time-kill kinetics. Mechanistic studies should include bacterial membrane permeability assays (via fluorescent probes) and target-specific inhibition (e.g., DNA gyrase activity assays). Controls must account for solvent effects and resistance mutations .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its efficacy while minimizing cytotoxicity?

Employ structure-activity relationship (SAR) studies by synthesizing analogs with variations in the quinoline core or side chains. Test derivatives using cytotoxicity assays (e.g., IC50 in mammalian cell lines) and molecular docking to predict binding affinities. Prioritize modifications that improve selectivity indices (e.g., therapeutic window >10) .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in absorption/metabolism data may arise from model variability (e.g., in vivo vs. in silico). Conduct cross-validation using standardized animal models (e.g., Sprague-Dawley rats) and physiologically based pharmacokinetic (PBPK) modeling. Compare bioavailability under fed/fasted states and assess metabolite profiles via mass spectrometry .

Q. How can multi-omics approaches elucidate this compound’s mode of action in complex biological systems?

Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. Pair with metabolomics (NMR or GC-MS) to map metabolic pathway disruptions. Use bioinformatics tools (e.g., KEGG pathway analysis) to cluster omics data and prioritize targets for functional validation .

Methodological Guidance

Q. Table 1: Key Parameters for Reproducible Synthesis of this compound

| Parameter | Optimal Condition | Validation Method | Reference |

|---|---|---|---|

| Reaction Temperature | 60–70°C | In-line IR monitoring | |

| Catalyst Loading | 5 mol% Pd/C | TLC/HPLC purity check | |

| Purification | Column chromatography | NMR (>95% purity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.